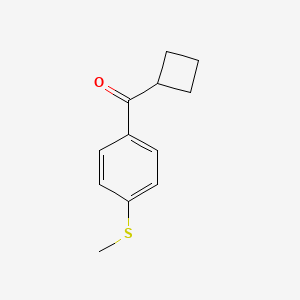

Cyclobutyl 4-thiomethylphenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLQMMBYEQFMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642523 | |

| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716341-27-4 | |

| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutyl 4-(Methylthio)phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for cyclobutyl 4-(methylthio)phenyl ketone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for the formation of aryl ketones. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its successful synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of cyclobutyl 4-(methylthio)phenyl ketone is a two-step process commencing with the preparation of the requisite starting materials, followed by a final acylation reaction. The overall synthetic scheme is as follows:

-

Preparation of Starting Materials:

-

Synthesis of Thioanisole (Methyl Phenyl Sulfide)

-

Synthesis of Cyclobutanecarbonyl Chloride

-

-

Friedel-Crafts Acylation:

-

Reaction of thioanisole with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst.

-

The following sections will provide detailed methodologies for each of these steps.

Experimental Protocols

Synthesis of Starting Materials

Thioanisole, also known as methyl phenyl sulfide, is a key aromatic precursor in this synthesis.[1] It can be prepared via the methylation of thiophenol.[2]

Reaction:

Experimental Protocol:

-

To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).

-

Stir the mixture for 5 minutes at room temperature.

-

Add methyl iodide (11 mmol) dropwise to the solution.

-

Continue stirring the reaction mixture for 5 hours at room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic fractions and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford pure thioanisole.[3]

Quantitative Data for Thioanisole Synthesis:

| Parameter | Value | Reference |

| Starting Material | Thiophenol, Methyl Iodide | [3] |

| Reagents | Sodium Hydroxide, Ethanol | [3] |

| Reaction Time | 5 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | 99% | [3] |

| Purity | >99% (by GC) | [1] |

Cyclobutanecarbonyl chloride is a reactive acyl halide used in the Friedel-Crafts acylation step.[4][5] It is typically synthesized from cyclobutanecarboxylic acid and a chlorinating agent such as thionyl chloride.[6]

Reaction:

Experimental Protocol (General Procedure):

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place cyclobutanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours, or until the evolution of gas (SO2 and HCl) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is the crude cyclobutanecarbonyl chloride, which can be purified by fractional distillation.

Quantitative Data for Cyclobutanecarbonyl Chloride Synthesis:

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic Acid | [6] |

| Reagent | Thionyl Chloride | [6] |

| Boiling Point | 60 °C / 50 mmHg | [7] |

| Density | 1.039 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.455 | [7] |

Friedel-Crafts Acylation for the Synthesis of Cyclobutyl 4-(Methylthio)phenyl Ketone

The final step in the synthesis is the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring, predominantly at the para position due to the directing effect of the methylthio group.[8]

Reaction:

Experimental Protocol (Proposed):

Note: A specific, detailed protocol for this exact reaction was not found in the initial search. The following is a general procedure based on analogous Friedel-Crafts acylations of thioanisole.[8][9][10]

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same solvent.

-

Add the cyclobutanecarbonyl chloride solution dropwise to the aluminum chloride suspension with vigorous stirring.

-

After the addition is complete, add a solution of thioanisole (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Once the addition of thioanisole is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure cyclobutyl 4-(methylthio)phenyl ketone.

Anticipated Quantitative Data for Friedel-Crafts Acylation:

| Parameter | Value (Anticipated) | Reference (Analogous Reactions) |

| Starting Materials | Thioanisole, Cyclobutanecarbonyl Chloride | [8][9] |

| Catalyst | Aluminum Chloride | [9][10] |

| Solvent | Dichloromethane or 1,2-Dichloroethane | [9][10] |

| Reaction Temperature | 0 °C to Room Temperature | [10] |

| Yield | Good to Excellent | [8][11] |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of cyclobutyl 4-(methylthio)phenyl ketone.

Caption: Synthesis pathway of cyclobutyl 4-(methylthio)phenyl ketone.

Conclusion

The synthesis of cyclobutyl 4-(methylthio)phenyl ketone is a straightforward process that can be accomplished in high yield through well-established synthetic methodologies. The key steps involve the preparation of thioanisole and cyclobutanecarbonyl chloride, followed by a Friedel-Crafts acylation. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. Careful execution of these steps should lead to the successful synthesis of the target compound.

References

- 1. Page loading... [guidechem.com]

- 2. Thioanisole - Wikipedia [en.wikipedia.org]

- 3. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Cyclobutanecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of cyclobutyl 4-thiomethylphenyl ketone

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutyl 4-Thiomethylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted , detailed experimental protocols for its synthesis and characterization, and a discussion of its potential relevance in drug development. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established chemical principles to provide a robust predictive framework.

Introduction

This compound is an aromatic ketone containing a cyclobutyl moiety and a para-substituted thiomethylphenyl group. The presence of the sulfur-containing aromatic ring and the strained cyclobutyl group suggests potential for interesting biological activity and makes it a compound of interest for medicinal chemistry and drug development. Aromatic ketones are known to be key pharmacophores in a variety of biologically active molecules. This guide outlines the expected physicochemical characteristics of this compound and provides the necessary methodologies for its synthesis and empirical validation.

Predicted Physicochemical Properties

The following table summarizes the predicted . These predictions are based on the analysis of structurally related compounds and general principles of physical organic chemistry.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄OS |

| Molecular Weight | 206.31 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Melting Point | Expected to be in the range of 30-60 °C |

| Boiling Point | > 300 °C at atmospheric pressure |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

| LogP (predicted) | ~3.1 |

| pKa (predicted) | Not readily ionizable |

Synthesis and Characterization

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This common and reliable method is widely used for the preparation of aryl ketones.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

Thioanisole (4-methylthioanisole)

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes.

-

Addition of Thioanisole: Thioanisole (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons on the cyclobutyl ring, the aromatic ring, and the methyl group, and to determine their chemical environments and coupling patterns.

-

¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the carbonyl carbon, aromatic carbons, cyclobutyl carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency, typically around 1680-1700 cm⁻¹, and the C-S stretching frequency.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point Determination: To determine the melting point of the solid product, which is a key indicator of its purity.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in various biologically active compounds. The thiomethylphenyl group is present in some kinase inhibitors and other therapeutic agents. Ketone-containing compounds are also being investigated for their roles in various signaling pathways. For instance, ketone bodies are known to modulate neuronal activity, potentially through interaction with mitochondrial ATP-sensitive potassium channels (mitoKATP).

Below is a hypothetical signaling pathway illustrating how a ketone-containing compound might influence cellular metabolism and oxidative stress, which are relevant considerations in drug development.

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway involving a ketone body.

An In-Depth Technical Guide to Cyclobutyl 4-Thiomethylphenyl Ketone (CAS: 716341-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl 4-thiomethylphenyl ketone, also known as cyclobutyl[4-(methylsulfanyl)phenyl]methanone, is a chemical compound with the CAS number 716341-27-4.[1][2] This document aims to provide a comprehensive overview of its known properties. However, it is important to note that publicly available research on this specific molecule, including detailed experimental protocols, extensive quantitative data, and its role in biological pathways, is limited. The information presented herein is compiled from chemical supplier databases and safety data sheets.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in Table 1. This data is primarily sourced from chemical suppliers and should be considered as reference information. For research and development purposes, independent verification of these properties is recommended.

| Property | Value | Source(s) |

| CAS Number | 716341-27-4 | [1][2] |

| Molecular Formula | C12H14OS | [1][2] |

| Molecular Weight | 206.304 g/mol | [1] |

| Synonyms | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | [2] |

| Purity | Typically offered at ≥95% or ≥97% | [2][3] |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently available across public sources.

Synthesis and Manufacturing

Figure 1. A proposed synthetic pathway for this compound.

Potential Research Applications

While specific applications for this compound are not documented in the available literature, its structural motifs suggest potential areas of investigation for researchers in medicinal chemistry and drug discovery. The presence of a ketone group and a thiomethylphenyl moiety could make it a candidate for screening in various biological assays. Ketone-containing compounds are known to be versatile pharmacophores, and the thiomethyl group can influence metabolic stability and receptor binding.

Safety and Handling

According to available safety data sheets, this compound may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] It should be stored in a well-ventilated area, away from strong oxidizing agents.[2]

Limitations and Future Directions

This technical guide highlights the significant gap in the publicly available scientific literature regarding this compound. There is a notable absence of published research detailing its synthesis, biological activity, or mechanism of action. Future research efforts could focus on:

-

Development and optimization of a reliable synthetic protocol.

-

Screening for biological activity across a range of therapeutic targets.

-

Investigation of its pharmacokinetic and pharmacodynamic properties.

Without such foundational research, the potential of this compound in drug development and other scientific fields remains largely unexplored. Researchers interested in this compound will likely need to perform initial exploratory studies to establish its basic scientific profile.

References

An In-depth Technical Guide on the Proposed Mechanism of Action of Cyclobutyl 4-thiomethylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound, cyclobutyl 4-thiomethylphenyl ketone. Based on structural analogy to known calcimimetics and the established pharmacological importance of the cyclobutane moiety in drug design, it is hypothesized that this compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR, a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. This document provides a comprehensive overview of the proposed signaling cascade, detailed experimental protocols to validate this hypothesis, and quantitative data from analogous compounds to serve as a benchmark for future studies.

Introduction

This compound is a synthetic small molecule with potential therapeutic applications. While direct pharmacological data is not yet publicly available, its structural features—a cyclobutyl ring linked to a thiomethyl-substituted phenyl ketone—suggest a potential interaction with specific biological targets. The cyclobutane motif has garnered significant interest in medicinal chemistry for its ability to confer favorable pharmacological properties, such as metabolic stability and improved binding affinity, by introducing a three-dimensional, conformationally restricted scaffold.

This guide puts forth the hypothesis that this compound functions as a calcimimetic, a class of drugs that mimic the effect of extracellular calcium by allosterically activating the Calcium-Sensing Receptor (CaSR).[1] This hypothesis is predicated on the structural similarities to conformationally restricted analogues of Cinacalcet, a known calcimimetic.

Proposed Mechanism of Action: Positive Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)

The primary proposed mechanism of action for this compound is the positive allosteric modulation of the Calcium-Sensing Receptor (CaSR). The CaSR is a key regulator of extracellular calcium concentration, primarily expressed in the parathyroid glands and kidneys.[2]

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a G-protein coupled receptor that, upon activation by extracellular calcium ions (Ca²⁺), initiates a signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion.[3] Calcimimetics enhance the sensitivity of the CaSR to extracellular Ca²⁺, leading to a decrease in PTH levels at lower calcium concentrations.[1][4]

The proposed signaling pathway following the binding of this compound to the CaSR is as follows:

-

Binding: The compound is hypothesized to bind to an allosteric site on the transmembrane domain of the CaSR.

-

Conformational Change: This binding induces a conformational change in the receptor, increasing its affinity for extracellular Ca²⁺.

-

G-Protein Activation: The activated CaSR couples with and activates G-proteins, primarily Gαq/11 and Gαi/o.[3]

-

Downstream Signaling:

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[3]

-

Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

-

-

Biological Response: The culmination of these signaling events within the parathyroid gland is the inhibition of PTH synthesis and secretion.

Mandatory Visualization: Proposed CaSR Signaling Pathway

Caption: Proposed signaling pathway of this compound via CaSR.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro assays are required. These experiments are designed to demonstrate the compound's ability to modulate CaSR activity and its downstream signaling pathways.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gαq/11 pathway by monitoring changes in intracellular calcium concentration.

Objective: To determine if this compound potentiates Ca²⁺-induced intracellular calcium mobilization in cells expressing the CaSR.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR (HEK-CaSR) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[1]

-

Dye Loading: The cell monolayers are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's protocol.[5][6] Probenecid may be included to prevent dye leakage.[1]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in an appropriate assay buffer.

-

Assay Procedure:

-

The dye-loaded cell plate is placed in a fluorescence microplate reader (e.g., FlexStation).

-

A baseline fluorescence is recorded.

-

The compound at various concentrations is added to the wells.

-

After a short incubation, a sub-maximal concentration of extracellular Ca²⁺ is added to stimulate the CaSR.

-

Fluorescence is monitored continuously to detect changes in intracellular calcium levels.[1]

-

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of the compound in potentiating the Ca²⁺ response.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation.

Objective: To quantify the accumulation of IP1, a stable metabolite of IP3, as an indicator of CaSR activation.

Methodology:

-

Cell Culture and Plating: HEK-CaSR cells are cultured and plated as described above.

-

Assay: The IP-One ELISA assay kit is used according to the manufacturer's instructions.

-

Stimulation: Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺.

-

Lysis and Detection: Cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay format.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ of the compound.

Dual Luciferase Reporter Assay

This assay measures the transcriptional activation of downstream signaling pathways.

Objective: To assess the activation of Serum Response Element (SRE) and Nuclear Factor of Activated T-cells (NFAT) response elements, which are downstream of the ERK1/2 and Ca²⁺ pathways, respectively.

Methodology:

-

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding the human CaSR, a firefly luciferase reporter gene under the control of either the SRE or NFAT promoter, and a Renilla luciferase gene under a constitutive promoter (for normalization).

-

Cell Plating and Stimulation: Transfected cells are plated and subsequently stimulated with various concentrations of this compound in the presence of extracellular Ca²⁺.

-

Lysis and Luciferase Measurement: Cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Fold activation is calculated relative to vehicle-treated cells, and dose-response curves are generated.

Experimental Workflow Diagram

Caption: Workflow for validating the proposed mechanism of action.

Quantitative Data Summary (Hypothetical Benchmarks)

The following tables present hypothetical quantitative data based on typical results for known calcimimetics like Cinacalcet. These values should serve as a reference for interpreting experimental results for this compound.

Table 1: In Vitro Potency in CaSR Activation Assays

| Assay Type | Parameter | Hypothetical Value for this compound | Reference Value (Cinacalcet) |

| Intracellular Calcium Mobilization | EC₅₀ (nM) | 10 - 100 | ~50 nM |

| IP1 Accumulation | EC₅₀ (nM) | 20 - 150 | ~28 nM |

| SRE Reporter Assay | EC₅₀ (nM) | 50 - 250 | Data not readily available |

| NFAT Reporter Assay | EC₅₀ (nM) | 50 - 300 | Data not readily available |

Table 2: Effect on PTH Secretion from Cultured Parathyroid Cells

| Compound | Parameter | Hypothetical Value | Reference Value (Cinacalcet) |

| This compound | IC₅₀ (nM) | 30 - 200 | ~28 nM |

Conclusion

This technical guide proposes that this compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor. This hypothesis is grounded in the structural characteristics of the molecule and its analogy to known calcimimetics. The provided experimental protocols offer a clear path to validating this proposed mechanism of action. Successful validation would position this compound as a potential therapeutic agent for disorders characterized by abnormal calcium homeostasis, such as secondary hyperparathyroidism. The data presented herein should facilitate the design and interpretation of future preclinical studies.

References

- 1. Calcimimetic - Wikipedia [en.wikipedia.org]

- 2. Role of Calcimimetics in Treating Bone and Mineral Disorders Related to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery-and-development-of-calcimimetic-and-calcilytic-compounds - Ask this paper | Bohrium [bohrium.com]

- 4. m.youtube.com [m.youtube.com]

- 5. EP1203761B1 - Calcium receptor-active compounds - Google Patents [patents.google.com]

- 6. US6211244B1 - Calcium receptor-active compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of Cyclobutyl 4-thiomethylphenyl Ketone

Introduction

Cyclobutyl 4-thiomethylphenyl ketone is a chemical compound with the molecular formula C12H14OS. While the broader class of aryl ketones has been a subject of interest in medicinal chemistry, specific and detailed research into the biological activity of this particular molecule is not extensively documented in publicly available scientific literature. This guide aims to synthesize the available information on structurally related compounds to provide a potential framework for understanding the biological relevance and guiding future research on this compound.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its biological behavior.

| Property | Value | Source |

| Molecular Weight | 206.31 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Caption: Table 1. Physicochemical properties of a related isomer, Cyclobutyl 2-thiomethylphenyl ketone.

Synthesis and Potential Biological Relevance

The synthesis of functionalized cyclobutyl ketones is an active area of research in medicinal chemistry. Methodologies for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones have been developed.[1] This highlights the interest in cyclobutane-containing molecules for drug design, as the cyclobutane motif can confer beneficial pharmacological properties.[1]

While direct biological data for this compound is unavailable, the broader class of molecules known as epothilones, some of which contain a cyclobutyl group, have been investigated as antineoplastic agents that interact with tubulin.[2] It is important to note that these are structurally complex macrocycles and are not direct analogs of the much simpler this compound.

Postulated Signaling Pathway Interactions

Given the absence of direct experimental data, we can only postulate potential interactions based on the activities of other ketone-containing compounds and molecules with thiomethylphenyl groups. For instance, various ketone derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a potential screening cascade.

Caption: A hypothetical experimental workflow for characterizing the biological activity of a novel compound.

Experimental Protocols

As no specific biological studies on this compound have been identified, this section will outline a general experimental protocol that could be adapted to investigate its potential biological effects. The following is a representative protocol for a cell viability assay, a common initial step in drug discovery.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The biological activity of this compound remains an unexplored area of research. While the synthesis of related compounds is of interest to medicinal chemists, dedicated studies to elucidate the specific biological effects and mechanism of action of this compound are lacking. Future research should focus on a systematic screening of this molecule against a panel of biological targets, starting with broad-based cellular assays and progressing to more specific mechanistic studies. The insights gained from such investigations will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Review of Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cyclobutyl 4-thiomethylphenyl ketone, a novel compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document compiles information from closely related analogues and established synthetic methodologies to present a predictive yet thorough analysis. The guide covers potential synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of possible biological activities based on structural similarities to known bioactive molecules.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of thioanisole with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst.

Proposed Synthetic Scheme:

A plausible and efficient route to the target compound is the Friedel-Crafts acylation of thioanisole.

Caption: Proposed Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol (Predictive):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of thioanisole (1.0 equivalent) in anhydrous DCM to the flask dropwise.

-

Acylation: Add a solution of cyclobutanecarbonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and known quantitative data for this compound and its close structural analogues.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C12H14OS | |

| Molecular Weight | 206.31 g/mol | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 206.07653624 Da | [1] |

Table 2: Spectroscopic Data of Analogous Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| Cyclobutyl methyl ketone | 3.1 (m, 1H), 2.1 (s, 3H), 1.8-2.3 (m, 6H) | 209.0, 48.0, 25.0, 18.0 | 1710 (C=O) |

| 4-(Methylthio)acetophenone | 7.8 (d, 2H), 7.2 (d, 2H), 2.5 (s, 3H) | 197.0, 145.0, 130.0, 125.0, 26.0, 15.0 | 1670 (C=O) |

| Cyclobutyl 2-thiomethylphenyl ketone | 7.2-7.5 (m, 4H), 3.8 (m, 1H), 2.4 (s, 3H), 1.8-2.3 (m, 6H) | Not available | Not available |

Based on the data from analogous compounds, the following spectroscopic characteristics are predicted for this compound:

-

1H NMR: Aromatic protons as two doublets between 7.2-7.9 ppm, a multiplet for the cyclobutyl methine proton around 3.5-3.9 ppm, a singlet for the methylthio protons around 2.5 ppm, and multiplets for the remaining cyclobutyl protons between 1.8-2.4 ppm.

-

13C NMR: A carbonyl carbon signal around 195-205 ppm, aromatic carbons between 125-145 ppm, the cyclobutyl methine carbon around 45-55 ppm, the methylthio carbon around 15 ppm, and other cyclobutyl carbons between 18-26 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band in the range of 1670-1690 cm-1, characteristic of an aryl ketone conjugated with the aromatic ring. Aromatic C-H stretching bands will appear around 3000-3100 cm-1, and aliphatic C-H stretching bands just below 3000 cm-1.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known pharmacological effects. Aryl ketones are a common scaffold in medicinal chemistry. For instance, some diarylpentanoids, which contain an aryl ketone moiety, have shown anti-inflammatory and anti-infective properties.[2]

The introduction of a cyclobutyl group can increase the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic profile. The thiomethylphenyl group is also found in various bioactive compounds.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of aryl ketones in kinase inhibitors, it is plausible that this compound could interact with certain protein kinases. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound represents an unexplored area of chemical space. Based on established synthetic protocols and data from analogous compounds, its synthesis is feasible, and its spectral properties can be reasonably predicted. The structural features of this molecule suggest potential for biological activity, warranting further investigation into its synthesis and pharmacological evaluation. This technical guide serves as a foundational document to encourage and support future research into this promising compound.

References

discovery and history of cyclobutyl 4-thiomethylphenyl ketone

Introduction

Cyclobutyl 4-thiomethylphenyl ketone, identified by the CAS number 716341-27-4, is an aryl ketone characterized by a cyclobutyl group and a 4-thiomethylphenyl substituent. While this compound is commercially available from several chemical suppliers, a review of publicly accessible scientific literature and patent databases does not yield specific information regarding its initial discovery, detailed synthesis history, or any comprehensive biological studies. Its primary utility appears to be as a chemical intermediate or building block in organic synthesis.

This technical guide provides a plausible synthetic route for this compound based on established chemical principles, specifically the Friedel-Crafts acylation. Due to the absence of published biological research, this document cannot provide quantitative data on biological activity or detail any associated signaling pathways.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 716341-27-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄OS | [2] |

| Molecular Weight | 206.31 g/mol |

Proposed Synthesis: Experimental Protocol

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.

Reaction Scheme:

Thioanisole + Cyclobutanecarbonyl Chloride → this compound + HCl

Materials and Equipment:

-

Thioanisole (4-(methylthio)benzene)

-

Cyclobutanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Reflux condenser (if heating is required, though unlikely for this reaction)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C using an ice bath.

-

Formation of Acylium Ion: Cyclobutanecarbonyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 20-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Thioanisole: Thioanisole (1.0 equivalent), dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically develop a deep color.

-

Reaction Progression: The reaction is stirred at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (thioanisole) is consumed.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any involvement in cellular signaling pathways. Further research would be required to elucidate any pharmacological properties of this compound.

Conclusion

This compound is a known chemical compound, available commercially as a synthetic intermediate. In the absence of specific literature on its discovery and biological function, this guide has provided a well-founded, proposed protocol for its synthesis via Friedel-Crafts acylation. This serves as a foundational document for researchers who may wish to synthesize and explore the properties of this and related compounds. Any future work to characterize its biological effects would be novel and contribute new knowledge to the field.

References

Spectroscopic Characterization of Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for cyclobutyl 4-thiomethylphenyl ketone, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, standardized experimental protocols for acquiring these spectra are also provided to guide researchers in the empirical validation of the predicted data. This guide is intended to serve as a foundational resource for the synthesis, identification, and characterization of this compound.

Introduction

Cyclobutyl ketones, particularly those bearing functionalized aromatic rings, are valuable scaffolds in drug discovery and organic synthesis. The unique conformational properties of the cyclobutane ring can impart favorable pharmacological characteristics, such as metabolic stability and binding affinity. The 4-thiomethylphenyl moiety is also a key functional group in various bioactive molecules. Accurate spectroscopic characterization is critical for the unambiguous identification and quality control of newly synthesized compounds like this compound. This document outlines the predicted spectroscopic signature of this compound and provides the necessary experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for related structures, including cyclobutyl phenyl ketone, 4-substituted acetophenones, and compounds containing a 4-thiomethylphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~ 7.30 | Doublet | 2H | Aromatic H (meta to C=O) |

| ~ 3.80 | Quintet | 1H | CH (cyclobutyl) |

| ~ 2.55 | Singlet | 3H | S-CH₃ |

| ~ 2.30 - 2.45 | Multiplet | 2H | CH₂ (cyclobutyl) |

| ~ 2.10 - 2.25 | Multiplet | 2H | CH₂ (cyclobutyl) |

| ~ 1.85 - 2.00 | Multiplet | 2H | CH₂ (cyclobutyl) |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 199.0 | C=O (ketone) |

| ~ 145.0 | Aromatic C (para to C=O, attached to S) |

| ~ 134.0 | Aromatic C (ipso, attached to C=O) |

| ~ 128.5 | Aromatic CH (ortho to C=O) |

| ~ 125.0 | Aromatic CH (meta to C=O) |

| ~ 49.0 | CH (cyclobutyl) |

| ~ 25.5 | CH₂ (cyclobutyl) |

| ~ 18.0 | CH₂ (cyclobutyl) |

| ~ 15.0 | S-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium-Weak | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (cyclobutyl) |

| ~ 1680 | Strong | C=O stretch (aryl ketone, conjugated)[1] |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1400 | Medium | CH₂ bend (cyclobutyl) |

| ~ 1220 | Medium | C-C stretch (ketone-aryl) |

| ~ 820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 220 | [M]⁺• | Molecular Ion (assuming ¹²C, ¹H, ¹⁶O, ³²S) |

| 192 | [M - C₂H₄]⁺• | Loss of ethylene from the cyclobutyl ring |

| 165 | [M - C₄H₇]⁺ | Loss of cyclobutyl radical via α-cleavage[2] |

| 135 | [C₇H₅S]⁺ | [4-(thiomethyl)phenyl]⁺ fragment |

| 121 | [C₇H₅O]⁺ | Loss of S-CH₃ group |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3] Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3] Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.[3]

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[5]

-

Sample Application: Place a small amount of the solid sample directly onto the diamond ATR crystal.[6]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[7]

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[5]

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).[6]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[8][9]

-

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[9]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺•) to determine the molecular weight. Analyze the major fragment ions to gain structural information, comparing them to known fragmentation mechanisms for ketones and aromatic compounds.[2]

Workflow and Data Integration

The characterization of a newly synthesized compound like this compound is a systematic process. The following diagram illustrates the logical workflow for spectroscopic analysis, where data from each technique is used to build a comprehensive and confirmed structural assignment.

Caption: Logical workflow for the synthesis and spectroscopic confirmation of a target compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]

- 6. agilent.com [agilent.com]

- 7. google.com [google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility Profile of Cyclobutyl 4-thiomethylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility profile of cyclobutyl 4-thiomethylphenyl ketone. Given the limited direct experimental data on this specific compound, this guide leverages information on closely related analogues and established protocols for characterizing the solubility of poorly soluble ketones.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄OS | |

| Molecular Weight | 206.31 g/mol | PubChem (for 2-thiomethylphenyl isomer)[1] |

| Predicted Boiling Point | 343.6 ± 25.0 °C | ChemicalBook[2] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | ChemicalBook[2] |

| XLogP3 (for 2-thiomethylphenyl isomer) | 3.1 | PubChem[1] |

| XLogP3 (for 4-(thiomorpholinomethyl)phenyl isomer) | 2.9 | PubChem[3] |

Note: The XLogP3 value, a computed measure of hydrophobicity, for the isomeric and a more complex analogue suggests that this compound is likely to have low aqueous solubility.

Experimental Protocols for Solubility Determination

For a novel or poorly characterized compound such as this compound, a tiered and systematic approach is recommended to determine its solubility in various solvents. The following protocols are adapted from established methodologies for poorly soluble substances.

Kinetic Solubility Assessment using the Shake-Flask Method

This method is a widely used approach to determine the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, such as 25°C or 37°C.

-

After the equilibration period, cease agitation and allow the vials to stand to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.[5]

-

Carefully collect an aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. Filtration may also be used, but care must be taken to ensure the filter does not adsorb the compound.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Tiered Approach for Solubility in Formulation Vehicles

For drug development purposes, understanding the solubility in various formulation vehicles is critical. A tiered approach can efficiently determine the most suitable solvent system.[6]

Objective: To systematically identify a suitable solvent and determine the solubility limit in preferred formulation vehicles.

Procedure:

-

Tier 1: Aqueous Media: Begin by assessing the solubility in aqueous buffers relevant to physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid).

-

Tier 2: Co-solvents: If the aqueous solubility is low, investigate the effect of adding co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol) to the aqueous media.

-

Tier 3: Non-aqueous Solvents: For compounds with very low aqueous solubility, assess solubility in neat organic solvents commonly used in formulations, such as DMSO and N-methyl-2-pyrrolidone (NMP).[6]

-

Mechanical Assistance: At each tier, mechanical methods such as vortexing and sonication can be employed to facilitate dissolution. Warming the solution (e.g., to 37°C) can also be tested.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility profile of a poorly soluble compound like this compound.

Caption: Workflow for solubility determination of a poorly soluble compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. While ketones, in general, can act as signaling molecules (e.g., ketone bodies inhibiting histone deacetylases), it would be speculative to assign any such role to this specific compound without experimental evidence.[7][8] Researchers investigating this molecule would need to conduct in vitro and in vivo studies to elucidate its pharmacological profile.

References

- 1. Cyclobutyl 2-thiomethylphenyl ketone | C12H14OS | CID 24724123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 716341-27-4 [amp.chemicalbook.com]

- 3. Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | C16H21NOS | CID 24724546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Stability and Degradation of Cyclobutyl 4-Thiomethylphenyl Ketone

Disclaimer: Publicly available literature does not contain specific stability and degradation studies for cyclobutyl 4-thiomethylphenyl ketone. Therefore, this guide provides a comprehensive framework based on the known chemistry of its functional groups and established principles of drug stability testing. The experimental protocols and potential degradation pathways described herein are intended as a general guide for researchers and drug development professionals.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating a cyclobutane ring, a ketone linker, and a thiomethyl-substituted phenyl ring. Understanding the stability and degradation profile of this compound is critical for its potential development as a pharmaceutical agent. This guide outlines the potential degradation pathways, provides detailed experimental protocols for stability testing, and presents a framework for data interpretation.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under various stress conditions. The primary sites susceptible to degradation are the thioether and ketone functional groups.

-

Oxidation: The thioether group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for molecules containing a sulfide linkage.

-

Photodegradation: Ketones, particularly aryl ketones, can be susceptible to photodegradation through processes like Norrish-type reactions. Upon absorption of UV light, the ketone can undergo cleavage or rearrangement.

-

Hydrolysis: While the primary functional groups are not highly susceptible to hydrolysis, extreme pH and temperature conditions could potentially promote reactions, although this is generally less likely compared to oxidation.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, the specifics of which would need to be determined experimentally.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. The following are detailed protocols for conducting such studies on this compound.

3.1. General Stock Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for all stress conditions.

3.2. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.

-

Dilute the final solution to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid.

-

Dilute the final solution to a suitable concentration for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and dilute to a suitable concentration for analysis.

-

3.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the final solution to a suitable concentration for analysis.

3.4. Photolytic Degradation

-

Expose a solution of the compound, as well as the solid compound, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare solutions of appropriate concentration for analysis.

3.5. Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid for analysis.

3.6. Sample Analysis

All samples from the forced degradation studies, along with an unstressed control, should be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer. The method should be capable of separating the parent compound from all degradation products.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | < 5% | 1 | Not Applicable |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | < 5% | 1 | Not Applicable |

| Neutral Hydrolysis | Water | 24 h | 60°C | < 2% | 0 | Not Applicable |

| Oxidation | 3% H₂O₂ | 24 h | 25°C | 25% | 2 | 12.5 min / [M+16]+ |

| Photolysis | 1.2 million lux h | - | 25°C | 15% | 3 | 10.2 min |

| Thermal (Solid) | - | 48 h | 70°C | < 3% | 1 | Not Applicable |

Data presented is hypothetical and for illustrative purposes only.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

5.2. Hypothetical Degradation Pathway: Oxidation

This diagram illustrates the potential oxidative degradation pathway of the thiomethyl group.

Conclusion

While specific degradation data for this compound is not currently available in the public domain, this guide provides a robust framework for its stability assessment. Based on its chemical structure, the primary degradation pathway is likely to be oxidation of the thioether group. The provided experimental protocols offer a starting point for comprehensive forced degradation studies, which are crucial for identifying and characterizing potential degradants. The systematic approach outlined here will enable researchers to build a thorough understanding of the stability profile of this compound, a critical step in its potential development as a therapeutic agent.

An In-depth Technical Guide to the Homologs and Analogs of Cyclobutyl 4-Thiomethylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl 4-thiomethylphenyl ketone and its related analogs represent a class of compounds with significant potential in medicinal chemistry. The incorporation of a cyclobutyl moiety is a recognized strategy in drug design to enhance metabolic stability, improve binding efficiency, and explore novel chemical space. This technical guide provides a comprehensive overview of the known homologs and analogs of this compound, detailing their chemical properties, plausible synthetic routes, and potential biological activities. While direct biological data for the parent compound is limited in publicly accessible literature, this guide consolidates available information on related structures to inform future research and development efforts. A potential, though unconfirmed, biological target for this class of compounds may be the Janus kinase (JAK) family of enzymes, based on patent literature for other cyclobutane-containing derivatives.

Chemical Data of Homologs and Analogs

A variety of homologs and analogs of this compound have been identified. Their chemical properties are summarized in the tables below for comparative analysis.

Table 1: Core Compound and its Direct Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 716341-27-4 | C₁₂H₁₄OS | 206.31 |

| Cyclobutyl 2-thiomethylphenyl ketone | 898790-56-2 | C₁₂H₁₄OS | 206.31 |

| Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone | 898781-89-0 | C₁₄H₁₈OS | 234.36 |

| Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | 898783-30-7 | C₁₆H₂₁NOS | 275.4 |

Table 2: Homologs with Varying Alkyl and Aryl Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclobutyl phenyl ketone | 5407-98-7 | C₁₁H₁₂O | 160.21 |

| Cyclobutyl methyl ketone | 3019-25-8 | C₆H₁₀O | 98.14 |

| Cyclobutyl 4-methylphenyl ketone | 53342-39-5 | C₁₂H₁₄O | 174.24 |

| 4-Chlorophenyl cyclobutyl ketone | 77585-25-2 | C₁₁H₁₁ClO | 194.66 |

| 4-Bromophenyl cyclobutyl ketone | 898790-60-8 | C₁₁H₁₁BrO | 239.11 |

| Cyclopentyl 4-thiomethylphenyl ketone | 180048-75-3 | C₁₃H₁₆OS | 220.33 |

Synthetic Methodologies

The synthesis of this compound and its analogs can be approached through established organic chemistry reactions. The following sections detail plausible experimental protocols for the synthesis of the core molecule and the functionalization of the cyclobutyl ring to generate analogs.

Synthesis of the Core Structure: Friedel-Crafts Acylation

A primary route to this compound is the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of Thioanisole

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Dissolve cyclobutanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the dropping funnel.

-

Addition of Thioanisole: After the addition of the acyl chloride is complete, add thioanisole (1.0 eq), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of thioanisole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir the mixture until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Synthesis of Analogs: Functionalization of the Cyclobutyl Ring

A powerful method for the synthesis of 1,3-difunctionalized cyclobutane analogs involves a two-step sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization.[1] This allows for the introduction of various substituents on the cyclobutyl ring.

Experimental Protocol: Norrish-Yang Cyclization

-

Reaction Setup: In a quartz reaction vessel, dissolve the starting cyclobutyl aryl ketone (1.0 eq) in an appropriate solvent such as benzene or acetonitrile.

-

Photolysis: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature while stirring.

-

Monitoring: Monitor the reaction for the formation of the bicyclo[1.1.1]pentan-2-ol intermediate by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting bicyclo[1.1.1]pentan-2-ol intermediate by column chromatography.

Experimental Protocol: Palladium-Catalyzed C-C Cleavage and Arylation

-

Reaction Setup: To a reaction vial, add the purified bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), an aryl iodide (1.5 eq), palladium(II) acetate (0.1 eq), a suitable ligand (e.g., a phosphine ligand, 0.2 eq), and a silver(I) oxide (2.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the vial.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 20 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the cis-γ-arylated cyclobutyl aryl ketone.

Potential Biological Activity and Signaling Pathways

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines to their specific transmembrane receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

Below is a diagram illustrating the key steps of the JAK-STAT signaling pathway.

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.

Experimental Workflows

The synthesis and evaluation of this compound and its analogs would follow a logical experimental workflow. The diagram below outlines the key stages from synthesis to potential biological evaluation.

Caption: A general experimental workflow for the synthesis and evaluation of this compound and its analogs.

Conclusion